molecular formula C9H6O3 B191489 3-Hydroxycoumarin CAS No. 939-19-5

3-Hydroxycoumarin

Cat. No. B191489
CAS RN: 939-19-5
M. Wt: 162.14 g/mol
InChI Key: MJKVTPMWOKAVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxycoumarin is a coumarin derivative with the molecular formula C9H6O3 . It has been shown to have various biological activities, including acting as a potent and redox inhibitor of human 15-LOX-1 . It has also been demonstrated to protect sea urchin reproductive cells against ultraviolet B damage .


Synthesis Analysis

3-Hydroxycoumarin can be synthesized using different methods. One common method involves the reaction between substituted salicylaldehydes and ethyl isocyanoacetate . Another approach involves the use of salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting compounds .


Molecular Structure Analysis

The molecular structure of 3-Hydroxycoumarin consists of a large π-π conjugated system with electron-rich and charge transfer properties . This conjugated structure leads to applications of 3-Hydroxycoumarins as fluorescent sensors for biological activities .


Chemical Reactions Analysis

3-Hydroxycoumarin has been used in various chemical reactions. For instance, it has been used as a probe in photocatalytic reactions to detect and quantify OH radicals . Additionally, it has been used in the synthesis of various heterocyclic compounds .


Physical And Chemical Properties Analysis

3-Hydroxycoumarin has a molecular weight of 162.14 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 369.9±42.0 °C at 760 mmHg and a flash point of 174.7±20.7 °C . It has 3 H bond acceptors and 1 H bond donor .

Safety And Hazards

When handling 3-Hydroxycoumarin, it is recommended to avoid breathing mist, gas, or vapours and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Recent advances in 3-Hydroxycoumarin chemistry have shown its potential as a bioactive heterocyclic compound . It has been used in various fields such as genetics, pharmacology, and microbiology . Future research could focus on developing new coumarin derivatives with various combinations of substituents to combat several diseases .

properties

IUPAC Name

3-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKVTPMWOKAVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239863
Record name 3-Hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3 Hydroxycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxycoumarin

CAS RN

939-19-5
Record name 3-Hydroxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 939-19-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQX0CMD9PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3 Hydroxycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycoumarin
Reactant of Route 2
3-Hydroxycoumarin
Reactant of Route 3
Reactant of Route 3
3-Hydroxycoumarin
Reactant of Route 4
3-Hydroxycoumarin
Reactant of Route 5
Reactant of Route 5
3-Hydroxycoumarin
Reactant of Route 6
Reactant of Route 6
3-Hydroxycoumarin

Citations

For This Compound
974
Citations
F Bailly, C Maurin, E Teissier, H Vezin… - Bioorganic & medicinal …, 2004 - Elsevier
A series of hydroxylated 3-hydroxycoumarins was synthesised by the reaction of 3-aryl-2-hydroxypropenoic derivatives with boron tribromide. They were evaluated for their ability to …
Number of citations: 76 www.sciencedirect.com
K Trivedi, S Sethan - The Journal of Organic Chemistry, 1960 - ACS Publications
… 3-Hydroxycoumarin has an inhibiting effect on the growth of … The ketonic character of the 3-hydroxycoumarin has been … - and 6,8-dibromo-3-hydroxycoumarin were brominated in the 4-…
Number of citations: 37 pubs.acs.org
S Sharifi, HC Michaelis, E Lotterer… - Journal of Liquid …, 1993 - Taylor & Francis
… 3-Hydroxycoumarin was determined in urine by extraction … the determination of 3-hydroxycoumarin in biological samples … 3-hydroxycoumarin in urine, however, extraction is required. …
Number of citations: 12 www.tandfonline.com
LP da Silva, R Simkovitch, D Huppert… - … of Photochemistry and …, 2017 - Elsevier
… of 4- (4HC) and 3-hydroxycoumarin (3HC). We found that the p K a … 3-hydroxycoumarin, as well as unsubstituted coumarin, … of 4- and 3-hydroxycoumarin, shown in Scheme 1 along with …
Number of citations: 14 www.sciencedirect.com
S Paul, P Bhattacharyya, AR Das - Tetrahedron Letters, 2011 - Elsevier
… To study the scope and limitations of this protocol, we have employed a wide range of aldehydes with 3-hydroxycoumarin and malononitrile. As mentioned in Table 3 (following Scheme …
Number of citations: 141 www.sciencedirect.com
J Yoda - Am. J. Heterocycl. Chem, 2020 - article.ajoch.org
… , 3-hydroxycoumarin seems to be … to 3-hydroxycoumarin and its applications. The main purpose of this review is to summarize and document the recent advances on 3-hydroxycoumarin…
Number of citations: 3 article.ajoch.org
M Schlich, M Fornasier, M Nieddu, C Sinico… - Colloids and Surfaces B …, 2018 - Elsevier
… 3-hydroxycoumarin for topical pharmaceutical applications. At first, it was demonstrated the strong inhibiting ability of 3-hydroxycoumarin … corneum, delivering 3-hydroxycoumarin to the …
Number of citations: 22 www.sciencedirect.com
M Kaighen, RT Williams - Journal of Medicinal Chemistry, 1960 - ACS Publications
… a weak spot corresponding to 3-hydroxycoumarin. On keeping the oil for 2 to 3 days, it gradually crystallized to a material consisting of 3-hydroxycoumarin and the decarboxylation pro…
Number of citations: 140 pubs.acs.org
SL Born, PA Rodriguez, CL Eddy… - Drug Metabolism and …, 1997 - ASPET
… Although other investigators have suggested that 3-hydroxycoumarin is an intermediate in o-HPA formation from coumarin 3,4-epoxide, we have demonstrated that 3-hydroxycoumarin, …
Number of citations: 73 dmd.aspetjournals.org
Z Zhang, L Zhou, S Zhao, H Deng, Q Deng - Journal of the American …, 2006 - Springer
3-Hydroxycoumarin (3-HC) was designed, synthesized, and tested as a matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) analyses …
Number of citations: 27 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.